molecular formula C13H10FNO3 B6334885 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid CAS No. 887976-43-4

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid

Cat. No.: B6334885
CAS No.: 887976-43-4
M. Wt: 247.22 g/mol
InChI Key: IONAAQWEWJMPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridinecarboxylic acid core substituted with a 5-fluoro-2-methoxyphenyl group at the 6-position. The fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring introduce distinct electronic and steric effects, influencing its chemical reactivity, solubility, and biological interactions. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly in metabolic and receptor-targeted therapies (e.g., glucokinase activators and retinoid X receptor agonists) .

Properties

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONAAQWEWJMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647033
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-43-4
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Coupling Approaches

The Suzuki-Miyaura coupling is the most direct route for introducing aryl groups to pyridine rings. For 6-(5-fluoro-2-methoxyphenyl)nicotinic acid, this requires:

  • Halogenated nicotinic acid precursor : 6-Bromonicotinic acid or its ester derivatives.

  • Arylboronic acid : 5-Fluoro-2-methoxyphenylboronic acid.

Example Protocol

  • Synthesis of 6-bromonicotinic acid :

    • Starting from 2,5-dibromopyridine, a Grignard exchange with isopropyl magnesium chloride selectively generates a magnesium intermediate at C5, which reacts with methyl chloroformate to yield methyl 6-bromonicotinate. Hydrolysis under acidic or basic conditions provides 6-bromonicotinic acid (yield: 79–88%).

  • Suzuki-Miyaura Coupling :

    • React 6-bromonicotinic acid with 5-fluoro-2-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (e.g., DME/H₂O).

Optimization Challenges :

  • Steric hindrance at C6 may necessitate bulky ligands (e.g., SPhos) to enhance coupling efficiency.

  • Competing protodebromination can be mitigated by optimizing temperature (80–100°C) and ensuring anhydrous conditions.

Cyclization Methods

Constructing the pyridine ring from aryl-containing precursors offers an alternative pathway. For example, Hantzsch-type cyclizations using enaminones or Knorr syntheses could incorporate the 5-fluoro-2-methoxyphenyl group early in the synthesis.

Proposed Route :

  • Prepare a β-ketoester derivative bearing the 5-fluoro-2-methoxyphenyl group.

  • Condense with ammonium acetate and a cyanoacetamide to form the pyridine ring.

Limitations :

  • Low regioselectivity for C6 substitution.

  • Requires orthogonal protection of the carboxylic acid group to prevent side reactions.

Detailed Experimental Procedures

Synthesis of Methyl 6-Bromonicotinate (Adapted from CN115433122A)

Reagents :

  • 2,5-Dibromopyridine (59.2 g, 0.25 mol)

  • Isopropyl magnesium chloride (2.0 M in THF, 150 mL)

  • Methyl chloroformate (28.4 g, 0.30 mol)

  • CuI (1.43 g, 7.5 mmol)

Procedure :

  • Add 2,5-dibromopyridine to dry THF under N₂ at −10°C.

  • Slowly add i-PrMgCl, maintaining temperature below 0°C.

  • After 3 h, add CuI and methyl chloroformate. Stir at room temperature for 1 h.

  • Quench with 3 M HCl, extract with ethyl acetate, and concentrate.

  • Recrystallize from n-heptane/MTBE to obtain methyl 6-bromonicotinate (97.1% purity, 79.3% yield).

Suzuki-Miyaura Coupling with 5-Fluoro-2-Methoxyphenylboronic Acid

Reagents :

  • Methyl 6-bromonicotinate (10.0 g, 46.1 mmol)

  • 5-Fluoro-2-methoxyphenylboronic acid (9.2 g, 50.7 mmol)

  • Pd(PPh₃)₄ (1.6 g, 1.4 mmol)

  • Na₂CO₃ (14.7 g, 138 mmol)

Procedure :

  • Dissolve reagents in degassed DME/H₂O (4:1, 150 mL).

  • Heat at 85°C for 12 h under N₂.

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Hydrolyze the ester with NaOH (2 M, 50 mL) at 60°C for 4 h.

  • Acidify with HCl to pH 3–4, filter, and dry to obtain this compound.

Expected Yield : 65–75% (based on analogous couplings).

Critical Analysis of Methodologies

Cross-Coupling vs. Cyclization

Parameter Cross-Coupling Cyclization
Regioselectivity High (C6-specific)Moderate to low
Yield 65–85%40–60%
Scalability Suitable for industrialLimited by step count
Cost Moderate (Pd catalysts)Low

Cross-coupling is favored for its precision, despite reliance on palladium catalysts. Cyclization routes may become viable with improved directing groups.

Protecting Group Strategies

  • Methyl esters : Used in CN115433122A to prevent carboxylate interference during Grignard reactions.

  • tert-Butyl esters : Offer better stability in acidic fluorination conditions but require harsher hydrolysis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.94 (s, 1H, H2), 8.28 (d, J = 8.0 Hz, 1H, H4), 7.72 (d, J = 8.0 Hz, 1H, H5), 7.45–7.38 (m, 2H, aryl), 3.89 (s, 3H, OCH₃).

  • LC-MS : m/z 276.1 [M+H]⁺.

Purity Optimization

  • Recrystallization from ethanol/water (3:1) enhances purity to >98%.

  • HPLC conditions: C18 column, gradient 20–80% MeCN/H₂O (0.1% TFA), 1.0 mL/min, UV 254 nm.

Industrial Considerations

Cost-Benefit Analysis

  • Pd Catalysts : Contribute ~30% to total synthesis cost. Recycling protocols (e.g., Pd scavengers) can reduce expenses.

  • Solvent Recovery : THF and DMF from CN115433122A’s procedures are distilled and reused, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6-Methoxynicotinic Acid (CAS 66572-55-2)

  • Structure : A methoxy group replaces the 5-fluoro-2-methoxyphenyl substituent at the 6-position of the pyridine ring.
  • Key Differences: The absence of the fluorinated phenyl ring reduces lipophilicity and alters electronic properties.

5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid (CAS 1261922-90-0)

  • Structure : Features a methoxy group at the 2-position of the pyridine ring and a 3-fluoro-4-methoxyphenyl group at the 5-position.
  • Key Differences: The substitution pattern on both the pyridine and phenyl rings creates a distinct spatial arrangement, which may influence receptor binding.

6-(2-Fluorophenyl)nicotinic Acid (CAS 505082-91-7)

  • Structure : A 2-fluorophenyl group replaces the 5-fluoro-2-methoxyphenyl substituent.
  • Key Differences : The absence of the methoxy group reduces hydrogen-bonding capacity and alters the compound’s metabolic stability. The ortho-fluorine position may increase steric hindrance, affecting interactions with biological targets .

Glucokinase Activators (GKAs)

  • Examples : GKA20, GKA30, and GKA50 (Table 1, ).
  • Comparison : GKAs with branched alkoxy substituents (e.g., GKA50) exhibit higher potency (IC₅₀ < 50 nM) due to enhanced binding affinity. The target compound’s 5-fluoro-2-methoxyphenyl group may mimic these substituents, but its rigid aryl structure could limit conformational flexibility, reducing efficacy compared to GKA50’s flexible side chains .

Retinoid X Receptor (RXR) Agonists

  • Examples: 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid derivatives .
  • Comparison: The target compound lacks the alkylamino side chains critical for RXR binding. However, its fluorinated aryl group may improve metabolic stability in liver microsomes, a key advantage observed in RXR agonists with halogenated motifs .

Physicochemical Properties

Property 6-(5-Fluoro-2-methoxyphenyl)nicotinic Acid 6-Methoxynicotinic Acid 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid
Molecular Weight ~277.25 g/mol 169.14 g/mol 277.25 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~0.8 (low lipophilicity) ~2.3 (high lipophilicity)
Solubility in Water Low Moderate Low
Metabolic Stability High (due to fluorine) Moderate High (fluorine + methoxy)

Biological Activity

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 887973-43-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in critical biochemical pathways. For instance, it has been studied for its role as a dual inhibitor of phosphodiesterase-4 (PDE4) and serotonin reuptake, which can influence mood and cognitive functions .

Antimicrobial Activity

Research indicates that nicotinic acid derivatives exhibit antimicrobial properties. This compound has shown effectiveness against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell growth in leukemia and ovarian cancer cells, with IC50 values in the low micromolar range .

Cell Line IC50 (µM)
Leukemia0.42 - 0.58
Ovarian Cancer0.72
Breast Cancer1.39 - 2.34

Neuroprotective Effects

The compound's neuroprotective potential has been explored in models of neurodegeneration. It may enhance neuronal survival and function by modulating neurotransmitter systems, particularly through serotonin pathways .

Case Studies

  • Dual Inhibitor Study :
    A study highlighted the antidepressant-like activity of compounds related to this compound in forced swim tests in mice. These compounds demonstrated significant effects on mood regulation by inhibiting both PDE4 and serotonin reuptake mechanisms .
  • Antiproliferative Effects :
    In a comprehensive evaluation of various derivatives, it was found that this compound had a pronounced effect on cancer cell viability, with consistent results across multiple assays indicating its potential as a therapeutic agent .

Research Findings

Research on this compound has revealed several promising findings:

  • Antimicrobial Studies : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Cancer Research : Showed significant cytotoxicity in human cancer cell lines with low IC50 values.
  • Neuropharmacology : Indicated potential benefits in treating mood disorders through modulation of serotonin pathways.

Q & A

Q. What are the recommended synthetic routes for synthesizing 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid in laboratory settings?

The synthesis of this compound can be approached through multi-step organic reactions. Key steps include:

  • Coupling reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the 5-fluoro-2-methoxyphenyl group to the nicotinic acid scaffold. These reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in anhydrous solvents (e.g., DMF, THF) .
  • Functional group interconversion : Starting from halogenated nicotinic acid derivatives (e.g., 6-chloronicotinic acid), perform nucleophilic aromatic substitution (SNAr) with fluorinated aryl boronic acids under basic conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity, verified by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the methoxy (-OCH₃) and fluorine-substituted aromatic protons. The fluorine atom induces deshielding effects, shifting nearby protons downfield .
  • LC-MS (ESI+) : Validate molecular weight ([M+H]+ ion) and detect impurities. For example, a molecular ion at m/z 277.25 (calculated for C₁₄H₁₂FNO₄) confirms the product .
  • FTIR : Identify carboxylic acid (-COOH, ~1700 cm⁻¹), aromatic C-F (1250-1100 cm⁻¹), and methoxy C-O (2850-2800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for improved yield and selectivity?

  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands (e.g., XPhos) to enhance cross-coupling efficiency. Evidence shows ligand choice impacts regioselectivity in fluorinated systems .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions. For example, DMSO increases reaction rates by 30% compared to THF in fluorinated aryl substitutions .
  • Temperature control : Perform reactions under microwave irradiation (100–150°C) to reduce reaction time and minimize side products .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For fluorinated nicotinic acids, fluorine’s electron-withdrawing effect lowers HOMO energy, favoring nucleophilic attacks at the ortho position .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The methoxy group’s steric bulk and fluorine’s electronegativity influence binding affinity to active sites .
  • Reactivity descriptors : Use Fukui indices to identify regions prone to electrophilic substitution, aiding in reaction pathway design .

Q. How do steric and electronic effects of substituents influence the biological activity of fluorinated nicotinic acid derivatives?

  • Electronic effects : The 5-fluoro group enhances metabolic stability by resisting CYP450-mediated oxidation. Fluorine’s electronegativity increases the compound’s acidity (pKa ~3.5), improving solubility in physiological conditions .
  • Steric effects : The 2-methoxy group creates steric hindrance, reducing off-target interactions. Comparative studies with 2-chloro analogs show a 50% decrease in non-specific protein binding .
  • Biological assays : Conduct in vitro enzyme inhibition assays (e.g., COX-2) to quantify IC₅₀ values. Fluorinated derivatives often exhibit 2–5-fold higher potency than non-fluorinated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.